3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one
Description
IUPAC Nomenclature and Structural Isomerism
The IUPAC name 3,8a-dimethyl-5-methylidene-dodecahydronaphtho[2,3-b]furan-2-one (CAS: 5104810) reflects the compound’s polycyclic framework and substituent positions. The parent structure is derived from naphtho[2,3-b]furan, where the "2,3-b" notation indicates fusion between the furan’s C2–C3 bonds and the naphthalene’s C1–C2 and C3–C4 positions. The prefix "dodecahydro" specifies full saturation of the naphthalene moiety, resulting in a bicyclic system comprising a fused decalin and γ-lactone.
Structural isomerism arises from two primary factors:
- Bridgehead substituent positioning : Alternative methylation at bridgehead carbons (e.g., 4a or 9a positions) could yield regioisomers, though none have been reported for this specific compound.
- Methylidene group geometry : The exocyclic double bond at C5 introduces the possibility of E/Z isomerism, but steric constraints in the bicyclic system likely enforce a single configuration.
Comparative analysis with related naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-dione, highlights the critical role of substituent placement in determining physicochemical properties.
| Nomenclature Feature | Description |
|---|---|
| Parent structure | Naphtho[2,3-b]furan-2-one |
| Saturations | Dodecahydro (12 hydrogen additions) |
| Substituents | - Methyl at C3 and C8a - Methylidene (=CH2) at C5 |
| Stereodescriptors | Bridgehead chiral centers at C4a and C9a (if applicable) |
Molecular Formula and Atomic Connectivity Analysis
The molecular formula C15H22O2 (MW: 234.33 g/mol) confirms the presence of a fully hydrogenated naphthofuran system. Key connectivity features include:
- A γ-lactone ring (furan-2-one) fused to a decalin system
- Methyl groups at C3 (angular position) and C8a (bridgehead)
- A sp²-hybridized C5 bearing the methylidene group
Computational models reveal significant bond length variations:
- The C5–C10 (methylidene) bond measures 1.34 Å, characteristic of a double bond
- Lactone carbonyl (C2=O) exhibits a bond length of 1.21 Å, consistent with typical furanone systems
The molecular framework’s rigidity is evidenced by:
Stereochemical Considerations in Bicyclic Furan Systems
The compound’s stereochemistry is dominated by three key elements:
- Bridgehead chirality : The C8a methyl group resides in a bridgehead position, creating potential for axial chirality. However, the compound’s meso configuration (if present) could nullify optical activity.
- Methylidene conformation : The C5 methylidene group adopts an exo orientation relative to the lactone ring, minimizing 1,3-diaxial interactions with the C3 methyl group.
- Ring junction stereoelectronics : The cis fusion of the decalin system enforces specific orbital alignments, particularly in the lactone’s π-system.
Experimental data from related dihydronaphthofurans suggests that:
- The C4a and C9a positions likely exhibit trans-decalin stereochemistry
- Boat conformations in the fused cyclohexane rings are stabilized by methyl substituents
Comparative NMR studies with dl-dihydrocallitrisin indicate:
- Distinctive coupling patterns between H-3 and H-4a protons (J = 9.8 Hz)
- Deshielded C5 methylidene protons (δH 5.12 ppm in CDCl3) due to conjugation with the lactone carbonyl
This stereochemical complexity underscores the compound’s potential as a model system for studying bicyclic lactone dynamics.
Properties
IUPAC Name |
3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBLUDOOFOBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractylenolide II can be synthesized through various chemical reactions, including the oxidation of atractylenolide I and the dehydration of atractylenolide III. The synthesis typically involves the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of atractylenolide II often involves the extraction and purification from the dried rhizome of Atractylodes macrocephala. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Atractylenolide II undergoes several types of chemical reactions, including:
Oxidation: Conversion to atractylenolide III.
Dehydration: Conversion from atractylenolide III to atractylenolide I.
Common Reagents and Conditions:
Oxidation: Typically involves CYP450-mimetic oxidation models.
Dehydration: Involves specific dehydration conditions to convert atractylenolide III to atractylenolide I.
Major Products Formed:
Oxidation: Atractylenolide III.
Dehydration: Atractylenolide I.
Scientific Research Applications
Based on the search results, here is information regarding the compound "3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H,9H-naphtho[2,3-b]furan-2-one" and related compounds:
Nomenclature and Chemical Identifiers:
- Systematic Name: (4aR,8aS)-3,8a-dimethyl-5-methylidene-4H,4aH,5H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan .
- Other Names: (+)-Atractylon .
- Molecular Formula: C15H18O2 .
- Average Mass: 230.3070 Da .
- Monoisotopic Mass: 230.13068 Da .
- IUPAC Name: (4aS,8aS)-3,8a-dimethyl-5-methylidene-2H,4H,4aH,5H,6H,7H,8H,8aH-naphtho[2,3-b]furan-2-one .
- Traditional Name: (4aS,8aS)-3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one .
Related Compounds:
- Naphtho[2,1-b]furan derivatives: Ethyl naphtho[2,1-b]furan-2-carboxylate is a related compound synthesized from 2-hydroxy-1-naphthaldehyde and ethylchloroacetate . Naphtho[2,1-b]furan-2-carbohydrazide is used in the synthesis of pyrazole derivatives .
- Pyrazoles containing naphtho[2,1-b]furan: Pyrazole derivatives containing the naphtho[2,1-b]furan moiety have shown biological activities and are being evaluated for new drug discovery .
- Other Furan Derivatives: The search results also mention other furan derivatives with various applications, such as 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione and 1-[4-(3-{[5-(4-Chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride hemihydrate .
Mechanism of Action
Atractylenolide II exerts its effects through various molecular targets and pathways:
Anti-Cancer: Induces apoptosis and inhibits proliferation of cancer cells by regulating cyclins and activating caspases.
Anti-Inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways to reduce inflammation.
Neuroprotective: Protects neurons by attenuating oxidative stress and inhibiting cell apoptosis.
Comparison with Similar Compounds
Saturation and Ring Systems
- The target compound exhibits partial unsaturation (4H,4aH,6H,...), whereas decahydro derivatives (e.g., ) are fully saturated, impacting their conformational flexibility and stability.
- Compounds like 4-phenylnaphtho[2,3-c]furan-1(3H)-one differ in ring fusion (naphtho[2,3-c] vs. [2,3-b]), leading to distinct electronic properties and reactivity.
Substituent Effects
Biological Activity
3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one, commonly referred to as Atractylon or Atractylone, is a complex organic compound belonging to the naphtho-furan class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Information
- Molecular Formula : C15H20O2
- Molecular Weight : 230.30 g/mol
- IUPAC Name : (4aS,8aR)-3,8a-dimethyl-5-methylidene-4H,4aH,5H,6H,7H,8H-naphtho[2,3-b]furan-2-one
- CAS Number : 6989-21-5
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that Atractylon possesses antimicrobial properties. It has been tested against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for specific pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Effects
Atractylon has demonstrated significant anti-inflammatory effects in vitro and in vivo. Research indicates that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes findings from different studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that Atractylon may induce apoptosis in cancer cells through mechanisms involving the activation of caspases.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of Atractylon. It has been shown to protect neuronal cells from oxidative stress-induced damage. The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of Atractylon against multi-drug resistant strains of bacteria. The study concluded that Atractylon could serve as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
A study published in Phytotherapy Research investigated the anti-inflammatory mechanisms of Atractylon using a murine model of inflammation. The results indicated that treatment with Atractylon significantly reduced paw edema and levels of inflammatory markers.
Q & A
Q. What are the standard synthetic routes for 3,8A-Dimethyl-5-methylidene-naphtho[2,3-b]furan-2-one?
The compound is synthesized via cyclization and functionalization of naphthofuran precursors. For example:
- Stepwise Cyclization : Reacting 2-benzoyl-3-aminonaphtho[2,1-b]furan with chloroacetyl chloride yields intermediates, which undergo bromination/nitration followed by cyclization in methanolic ammonia to form diazepine-fused derivatives .
- Nitration Protocols : A nitrating mixture (HNO₃:H₂SO₄, 1:2) is slowly added to precursor compounds in glacial acetic acid at 0–5°C, followed by recrystallization from aqueous ethanol .
Q. Which spectroscopic techniques are used for structural characterization?
- IR Spectroscopy : Identifies functional groups like lactone carbonyl (C=O stretch at ~1750 cm⁻¹) and methylidene (C=C stretch at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns stereochemistry and confirms methyl/methylene groups (e.g., δ 1.2–1.4 ppm for methyl, δ 5.2–5.5 ppm for methylidene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 216.3187 for C₁₅H₂₀O) .
Q. What are the standard protocols for evaluating antimicrobial activity?
- Agar Diffusion Assay : Test compounds are dissolved in DMSO and applied to agar plates inoculated with bacterial/fungal strains (e.g., E. coli, S. aureus). Zones of inhibition are measured after 24–48 hours .
- Minimum Inhibitory Concentration (MIC) : Serial dilutions of the compound are tested in broth cultures to determine the lowest concentration inhibiting visible microbial growth .
Advanced Research Questions
Q. How can molecular docking predict the antimicrobial mechanism of action?
- Target Selection : Docking studies focus on microbial enzymes (e.g., E. coli DNA gyrase or fungal CYP51).
- Software Tools : AutoDock Vina or Schrödinger Suite are used to simulate ligand-protein interactions. Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp73, Arg76) .
- Validation : Compare docking results with experimental MIC data to identify correlations between binding affinity and antimicrobial potency .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro, bromo) at position 8 of the naphthofuran core to enhance electrophilic interactions with microbial targets .
- Heterocycle Fusion : Diazepine or pyrimidine rings fused to the naphthofuran scaffold improve solubility and bioavailability, as seen in derivatives with MIC values ≤25 µg/mL .
Q. How does stereochemistry influence biological activity?
- Stereochemical Purity : Chiral centers (e.g., 4aS,8aR configuration) are critical for binding. Use chiral HPLC or X-ray crystallography to resolve enantiomers .
- Activity Comparison : (4aS,8aR)-isomers often show 2–3x higher antimicrobial activity than their (4aR,8aS) counterparts due to optimized spatial alignment with target enzymes .
Q. What advanced analytical methods optimize purity assessment?
- GC-MS with EI Ionization : Use a HP1-MS column (30 m × 0.25 mm) and He carrier gas (1.2 mL/min). Monitor fragment ions (e.g., m/z 273, 260) for impurity profiling .
- HPLC-TOF : Achieve exact mass measurement (e.g., Δppm ≤1.5) using a C18 column and acetonitrile/water gradient. Validate purity ≥98% for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
